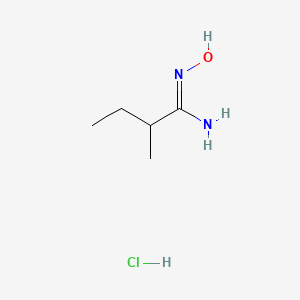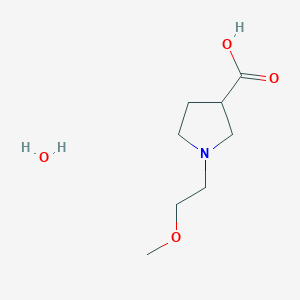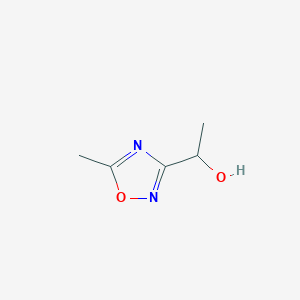
(1Z)-N'-Hydroxy-2-methylbutanimidamide hydrochloride
Übersicht
Beschreibung
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include details about its appearance (solid, liquid, color, etc.) and any unique characteristics .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, or computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at reaction mechanisms, kinetics, and the influence of various conditions on the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pKa), reactivity, and stability .Wissenschaftliche Forschungsanwendungen
Metabolic and Functional Effects in Skeletal Muscle
Beta-hydroxy-beta-methylbutyrate (HMB) supplementation has shown significant effects on skeletal muscle strength and fatigue resistance. A study using male Wistar rats supplemented with HMB demonstrated an increase in muscle tetanic force, improvement in resistance to acute muscle fatigue during intense contractions, and marked changes in oxidative metabolism, enhancing muscle performance (Pinheiro et al., 2012).
Physicochemical Compatibility and Stability in Pharmaceutical Formulations
Research into the physicochemical compatibility and stability of propofol with other sedatives and analgesics, including remifentanil hydrochloride, highlights the critical nature of formulation compatibility for drug safety and efficacy in clinical settings. The study found that certain combinations could lead to increased risks of emboli due to changes in oil droplet sizes, emphasizing the importance of understanding drug interactions in formulations (Gersonde et al., 2016).
Role in Pain Management and Anesthetic Practices
Remifentanil, a μ-receptor opioid agonist, has been a subject of interest due to its rapid onset and short duration of action, making it a valuable asset in anesthetic practice. Its unique pharmacokinetics allows for precise control over anesthetic depth, with a rapid return to consciousness and minimal residual effects, significantly benefiting surgical procedures requiring short-term anesthesia (Schraag, 2000).
Enhancing Synthesis Processes in Organic Chemistry
The use of basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) has revolutionized synthetic processes, offering a greener, more efficient approach to chemical reactions. For example, [bmIm]OH has been effectively utilized to catalyze the condensation reaction of aldehydes and ketones with hydroxylamine hydrochloride under ultrasound irradiation, showcasing the potential of ionic liquids in enhancing reaction efficiency and yield (Zang et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-hydroxy-2-methylbutanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3-4(2)5(6)7-8;/h4,8H,3H2,1-2H3,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUOVBLYHRBZSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=NO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)/C(=N/O)/N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-Hydroxy-2-methylbutanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride](/img/structure/B1379659.png)

![N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride](/img/structure/B1379661.png)
![3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379663.png)
![Tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B1379666.png)

![{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1379671.png)


![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B1379675.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol](/img/structure/B1379677.png)


